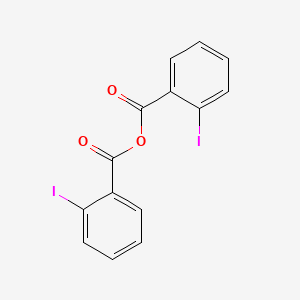
Benzoic acid, 2-iodo-, anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-iodo-, anhydride is an organic compound with the molecular formula C14H8I2O3 It is a derivative of benzoic acid where two iodine atoms are substituted at the ortho positions of the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzoic acid, 2-iodo-, anhydride can be synthesized through several methods. One common approach involves the dehydration of 2-iodobenzoic acid using acetic anhydride. The reaction typically proceeds as follows: [ 2 \text{C}_7\text{H}_5\text{IO}_2 + (\text{CH}_3\text{CO})_2\text{O} \rightarrow (\text{C}_7\text{H}_4\text{IO})_2\text{O} + 2 \text{CH}_3\text{COOH} ] This reaction requires heating and the presence of a dehydrating agent to facilitate the removal of water.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include the use of continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 2-iodo-, anhydride undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atoms can be replaced by other nucleophiles such as amines or thiols.
Reduction: The compound can be reduced to form 2-iodobenzoic acid or further to 2-iodobenzyl alcohol.
Oxidation: It can be oxidized to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Products include 2-azidobenzoic acid or 2-thiocyanatobenzoic acid.
Reduction: Products include 2-iodobenzoic acid or 2-iodobenzyl alcohol.
Oxidation: Products include various oxidized aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2-iodo-, anhydride has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential use in the development of pharmaceutical agents due to its unique structural features.
Material Science: It can be used in the synthesis of novel materials with specific properties, such as polymers or nanomaterials.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of benzoic acid, 2-iodo-, anhydride involves its reactivity towards nucleophiles and electrophiles. The iodine atoms on the benzene ring make it a good candidate for substitution reactions, allowing it to form various derivatives. Additionally, the anhydride functional group can undergo hydrolysis to form carboxylic acids, which can further participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic Anhydride: Similar in structure but lacks the iodine substituents.
2-Iodobenzoic Acid: The monomeric form of the compound without the anhydride linkage.
2-Iodobenzyl Alcohol: A reduced form of 2-iodobenzoic acid.
Uniqueness
Benzoic acid, 2-iodo-, anhydride is unique due to the presence of iodine atoms, which impart distinct reactivity and potential biological activities. The anhydride functional group also provides additional reactivity compared to its monomeric counterparts.
Eigenschaften
CAS-Nummer |
51417-53-9 |
|---|---|
Molekularformel |
C14H8I2O3 |
Molekulargewicht |
478.02 g/mol |
IUPAC-Name |
(2-iodobenzoyl) 2-iodobenzoate |
InChI |
InChI=1S/C14H8I2O3/c15-11-7-3-1-5-9(11)13(17)19-14(18)10-6-2-4-8-12(10)16/h1-8H |
InChI-Schlüssel |
JHTVKOFDNGUMBL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)OC(=O)C2=CC=CC=C2I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


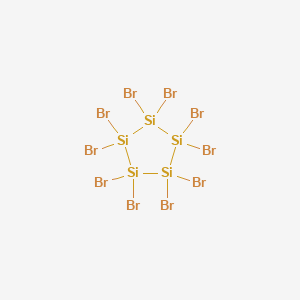
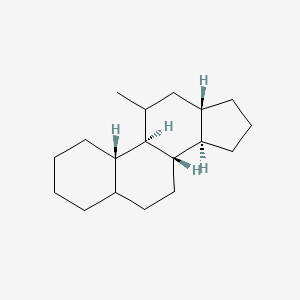
![4-[(2,4-Dichlorophenyl)methoxy]-4-oxobut-2-enoic acid](/img/structure/B14669610.png)





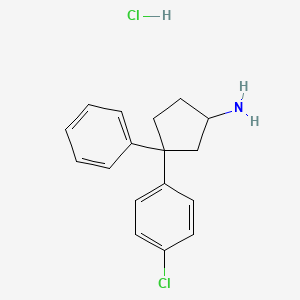
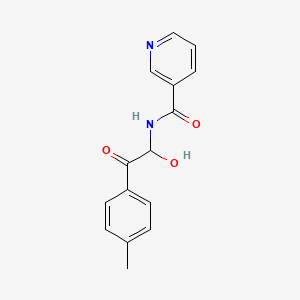
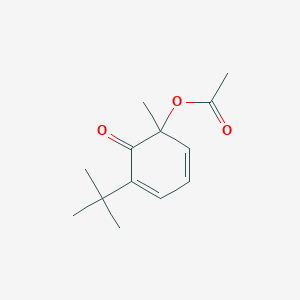
![3-Ethoxy-6-[(4-methoxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14669657.png)
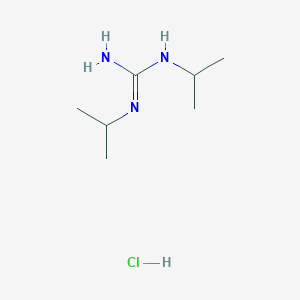
![Bis[(2-oxo-2H-1-benzopyran-7-yl)] nonanedioate](/img/structure/B14669665.png)
